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Compound Name: Terbium;ZINC

Cat. No.: B15484161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, fabrication, and

characterization of terbium-doped zinc sulfide (ZnS:Tb) for use in electroluminescent (EL)

devices. The information is intended to guide researchers in the development and evaluation of

novel light-emitting technologies.

I. Application Notes
Overview of ZnS:Tb for Electroluminescence
Zinc sulfide (ZnS) is a wide-bandgap semiconductor material extensively used as a phosphor

host in various applications, including electroluminescent devices.[1] When doped with rare-

earth elements like terbium (Tb³⁺), ZnS exhibits efficient luminescence.[2] In an EL device, the

ZnS host material facilitates the transport of high-energy electrons, while the Tb³⁺ ions act as

luminescent centers.[1] The electroluminescence process involves the injection of electrons

and holes into the ZnS:Tb layer, where their recombination excites the ZnS host. This energy is

then transferred to the Tb³⁺ ions, resulting in the characteristic green emission of terbium.[3]
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The performance of ZnS:Tb EL devices is influenced by factors such as the concentration of

the terbium dopant, the quality of the ZnS host crystal, and the architecture of the device. Key

performance metrics include luminance, turn-on voltage, and quantum efficiency.

Parameter Typical Value(s) Device Structure Reference

Maximum Luminance ~15 cd/m² at 25 V

ITO/PEDOT:PSS/PVK

/ZnS:Tb

NCs/BCP/LiF/Al

[3]

Emission Peaks
491 nm, 546 nm, 577

nm
ZnS:Tb Nanocrystals [3]

467 nm, 491 nm, 460

nm, 484 nm, 530 nm
ZnS:Tb Quantum Dots [2]

Turn-on Voltage

Dependent on device

structure and layer

thicknesses

- -

External Quantum

Efficiency (EQE)

Dependent on device

optimization
- -

Effect of Tb

Concentration

Luminescence

intensity generally

increases with Tb

concentration up to an

optimal point, after

which concentration

quenching can occur.

[4]

- [4]

Energy Transfer Mechanism in ZnS:Tb
The electroluminescence in ZnS:Tb is a result of a multi-step energy transfer process. The

process begins with the electrical excitation of the ZnS host lattice, followed by a non-radiative

energy transfer to the terbium ions, which then radiatively relax to produce the characteristic

green light.
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Caption: Energy transfer mechanism in ZnS:Tb EL devices.

II. Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of ZnS:Tb phosphors

and the fabrication and characterization of electroluminescent devices.

Synthesis of Terbium-Doped Zinc Sulfide Nanocrystals
(Co-Precipitation Method)
This protocol describes the synthesis of ZnS:Tb nanocrystals (NCs) via a co-precipitation

reaction.[3]

Materials:

Zinc acetate (Zn(CH₃COO)₂)

Terbium chloride hexahydrate (TbCl₃·6H₂O)

Thiourea (CS(NH₂)₂)

Methanol

Deionized water

Procedure:

Prepare a 0.1 M solution of zinc acetate in deionized water.

Prepare a separate aqueous solution of terbium chloride. The concentration will depend on

the desired doping level.

Prepare an equimolar solution of sodium sulfide (Na₂S) in deionized water.
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Under vigorous magnetic stirring, add the terbium chloride solution to the zinc acetate

solution.

Continue stirring for 30 minutes to ensure a homogeneous mixture.

Slowly add the sodium sulfide solution dropwise to the zinc and terbium salt solution. A white

precipitate of ZnS:Tb will form.

Allow the reaction to proceed for 2 hours at room temperature.

Centrifuge the resulting precipitate and wash it multiple times with deionized water and

ethanol to remove unreacted precursors and byproducts.

Dry the final product in a vacuum oven at 80°C for several hours.

Fabrication of a Hybrid Organic/Inorganic
Electroluminescent Device
This protocol outlines the fabrication of a multilayer EL device using the synthesized ZnS:Tb

nanocrystals. The device structure is as follows: ITO / PEDOT:PSS / PVK / ZnS:Tb NCs / BCP /

LiF / Al.[3]

Materials:

Indium tin oxide (ITO)-coated glass substrates

Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) solution

Poly(N-vinylcarbazole) (PVK)

Synthesized ZnS:Tb nanocrystals

Bathocuproine (BCP)

Lithium fluoride (LiF)

Aluminum (Al)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.researchgate.net/publication/230934851_Electroluminescent_properties_of_a_device_based_on_terbium-doped_ZnS_nanocrystals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15484161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Appropriate solvents for each organic layer (e.g., chlorobenzene for PVK)

Procedure:

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential

ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates

with a stream of nitrogen gas.

Hole Injection Layer (HIL): Spin-coat a layer of PEDOT:PSS onto the ITO substrate at a

suitable speed (e.g., 3000 rpm for 60 s) to achieve a thickness of approximately 70 nm.[3]

Anneal the substrate at 120°C for 15 minutes.

Hole Transport Layer (HTL): Dissolve PVK in a suitable solvent and spin-coat it on top of the

PEDOT:PSS layer to a thickness of about 100 nm.[3] Anneal as required.

Emissive Layer (EML): Disperse the synthesized ZnS:Tb nanocrystals in a suitable solvent

and spin-coat this dispersion onto the PVK layer to achieve a thickness of approximately 120

nm.[3]

Electron Transport and Hole Blocking Layer (ETL/HBL): Thermally evaporate a 30 nm layer

of BCP onto the ZnS:Tb layer.[3]

Electron Injection Layer (EIL): Thermally evaporate a thin (1 nm) layer of LiF.[3]

Cathode: Deposit a 100 nm thick aluminum cathode by thermal evaporation through a

shadow mask to define the active area of the device.[3]

Characterization of Electroluminescent Devices
Experimental Setup: The characterization of the EL devices should be performed in a dark,

electrically shielded environment. The setup typically includes:

A programmable voltage/current source

A photometer or a spectroradiometer (e.g., a silicon photodiode coupled with a spectrometer)

A computer for data acquisition and control
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Measurement Procedures:

Current-Voltage-Luminance (I-V-L) Characteristics:

Apply a forward bias voltage to the device, starting from 0 V and gradually increasing it.

Simultaneously measure the current flowing through the device and the light output

(luminance) using the photometer. .

Electroluminescence Spectrum:

Apply a constant voltage above the turn-on voltage.

Measure the emitted light spectrum using a spectroradiometer to determine the emission

peaks and color coordinates.

III. Experimental Workflow and Logical
Relationships
The overall process from material synthesis to device testing can be visualized as a sequential

workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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